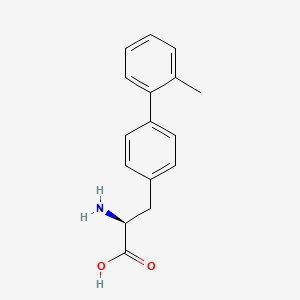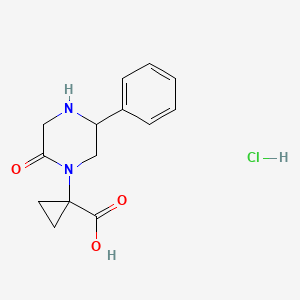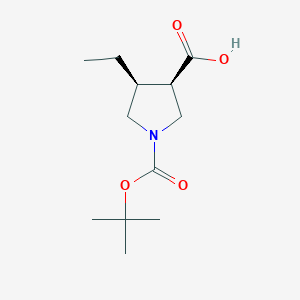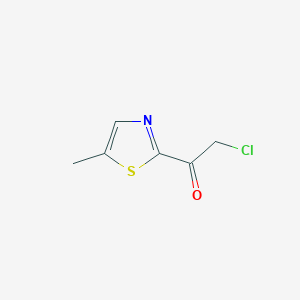![molecular formula C8H7BrN2O B1509594 5-溴-4-甲氧基-1H-吡咯并[2,3-b]吡啶 CAS No. 1092579-95-7](/img/structure/B1509594.png)
5-溴-4-甲氧基-1H-吡咯并[2,3-b]吡啶
概述
描述
“5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds were synthesized using a series of chemical reactions, and their structures were confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methoxy group at the 4-position . The InChI key for this compound is RZUBLQHBEOAUAQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not detailed in the search results, pyrrolopyridine derivatives are known to participate in various chemical reactions . For instance, they can act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .
Physical And Chemical Properties Analysis
科学研究应用
药理学:FGFR抑制剂
5-溴-4-甲氧基-1H-吡咯并[2,3-b]吡啶: 被用于设计和合成作为成纤维细胞生长因子受体(FGFR)的有效抑制剂的衍生物 。这些抑制剂在癌症治疗中起着至关重要的作用,因为异常的FGFR信号与多种类型的肿瘤有关。该化合物的衍生物已显示出抑制癌细胞增殖和迁移的有效性,使其成为肿瘤药理学中宝贵的资产。
化学合成:结构单元
该化合物在化学合成中用作结构单元,特别是在构建复杂的有机分子方面 。它的溴和甲氧基使其成为各种偶联反应的多功能中间体,能够合成大量有机化合物,这些化合物在药物化学和药物开发中具有潜在的应用。
生物化学:蛋白激酶抑制
在生物化学中,5-溴-4-甲氧基-1H-吡咯并[2,3-b]吡啶是合成基于氮杂吲哚的蛋白激酶抑制剂的前体 。这些抑制剂对于研究细胞中的信号转导途径具有重要意义,并且可以成为开发治疗由激酶活性失调引起的疾病的药物的重要工具。
工业用途:活性药物成分(API)的合成
该化合物用于活性药物成分(API)的工业合成。 其结构特征有助于创建对新药剂型至关重要的API,特别是在靶向癌症治疗领域 。
有机化学研究:氮杂吲哚衍生物
在有机化学研究中,5-溴-4-甲氧基-1H-吡咯并[2,3-b]吡啶用于发现和表征新的氮杂吲哚衍生物,这些衍生物正在探索其治疗潜力 。这些衍生物的激酶抑制活性及其在癌症治疗中的作用正在特别研究中。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through non-covalent contacts
Biochemical Pathways
Related compounds have been shown to influence various cellular processes .
Result of Action
Some related compounds have been shown to reduce the migration and invasion abilities of certain cells .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In vitro studies have shown that 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can inhibit cell proliferation and induce apoptosis in certain types of cancer cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
属性
IUPAC Name |
5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUVNYSXBIDWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727045 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092579-95-7 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol](/img/structure/B1509537.png)


![tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1509550.png)


![(R)-7-[3-Amino-4-(2,4,5-trifluoro-phenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester](/img/structure/B1509574.png)
![3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509585.png)
![1-(phenylsulfonyl)-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509586.png)
